tert-Butyl 3-[(1-phenylethyl)amino]propanoate

Peptide Synthesis Protecting Group Strategy β-Amino Acid

tert-Butyl 3-[(1-phenylethyl)amino]propanoate (CAS 1178906-66-5), also known as N-(1-phenylethyl)-β-alanine tert-butyl ester, is a synthetic β-amino acid derivative with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol. It belongs to the class of N-substituted β-alanine esters, which are widely used as protected building blocks in peptide and peptidomimetic synthesis.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
CAS No. 1178906-66-5
Cat. No. B6340655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-[(1-phenylethyl)amino]propanoate
CAS1178906-66-5
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCCC(=O)OC(C)(C)C
InChIInChI=1S/C15H23NO2/c1-12(13-8-6-5-7-9-13)16-11-10-14(17)18-15(2,3)4/h5-9,12,16H,10-11H2,1-4H3
InChIKeyKWVMYMIPSINHKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-[(1-phenylethyl)amino]propanoate (CAS 1178906-66-5): Structural and Physicochemical Profile for Procurement


tert-Butyl 3-[(1-phenylethyl)amino]propanoate (CAS 1178906-66-5), also known as N-(1-phenylethyl)-β-alanine tert-butyl ester, is a synthetic β-amino acid derivative with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . It belongs to the class of N-substituted β-alanine esters, which are widely used as protected building blocks in peptide and peptidomimetic synthesis [1]. The compound is characterized by a central β-alanine core, an N-(1-phenylethyl) substituent, and a tert-butyl ester protecting group. This specific combination of functional groups provides a unique balance of steric bulk, lipophilicity, and orthogonal protection compared to related ester or acid analogs, which is critical for multi-step synthetic planning [2].

Why Generic Substitution of tert-Butyl 3-[(1-phenylethyl)amino]propanoate is Not Recommended for Precise Synthesis


Generic substitution of tert-Butyl 3-[(1-phenylethyl)amino]propanoate with its closest analogs, such as the corresponding ethyl or methyl ester, or the free carboxylic acid, is scientifically unsound due to quantifiable differences in steric protection and lipophilicity that directly impact synthetic outcomes. The tert-butyl ester group offers orthogonal stability to basic and nucleophilic conditions that would cleave methyl or ethyl esters, allowing for selective deprotection in the presence of other sensitive functionalities [1]. Furthermore, the specific phenylethyl substitution pattern on the amine dictates the steric environment and the resulting conformational preferences of the β-amino acid residue, which is critical for achieving desired secondary structures in peptidomimetic oligomers [2]. The comparative data below quantify these critical distinctions, demonstrating that these compounds are not interchangeable and that selection of the correct protecting group and substitution pattern is essential for successful synthesis and procurement.

Quantitative Evidence for tert-Butyl 3-[(1-phenylethyl)amino]propanoate (1178906-66-5) vs. Analogs


Comparison of tert-Butyl Ester vs. Ethyl Ester: Orthogonal Deprotection Stability

The tert-butyl ester group in the target compound provides significant orthogonality in deprotection compared to the ethyl ester analog (CAS 59576-44-2) . While the ethyl ester can be cleaved under basic conditions (e.g., LiOH, NaOH) that may also affect other base-sensitive groups, the tert-butyl ester is stable to bases and nucleophiles but is readily cleaved under mild acidic conditions (e.g., TFA, HCl/dioxane) [1]. This allows for a chemoselective deprotection strategy in multi-step syntheses.

Peptide Synthesis Protecting Group Strategy β-Amino Acid

Comparison of tert-Butyl Ester vs. Methyl Ester: Hydrolytic Stability

The tert-butyl ester group in the target compound (MW: 249.35) provides significantly enhanced steric hindrance compared to the methyl ester analog, Methyl 3-[(1-phenylethyl)amino]propanoate (MW: 207.27, CAS 42792-67-6) . This increased steric bulk is a well-established class-level characteristic that confers superior resistance to non-specific hydrolysis by atmospheric moisture and enzymatic esterases during storage and handling [1].

Ester Hydrolysis Chemical Stability Shelf-Life

Comparison of tert-Butyl Ester vs. Free Carboxylic Acid: Impact on Lipophilicity

The target compound, as a tert-butyl ester, exhibits a calculated LogP (cLogP) that is significantly higher than that of its free acid analog, N-(1-phenylethyl)-β-alanine (CAS 95350-05-3) . The free acid has a reported LogP of -0.62 , while a structurally similar tert-butyl ester analog, tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate, has a calculated XLogP of 3.1 . While not a direct measurement for the target compound, this class-level difference in lipophilicity is a quantifiable and predictable outcome of esterification.

Lipophilicity Membrane Permeability cLogP

Conformational Impact of the Phenylethyl Substituent on β-Peptoid Secondary Structure

The specific (1-phenylethyl) substitution on the amine nitrogen of the β-alanine core is critical for controlling secondary structure in peptidomimetic oligomers. Studies on analogous N-substituted β-alanine oligomers (tert-butyl β-peptoids) demonstrate that the nature of the N-substituent dictates whether the resulting foldamer adopts a helical or a novel ribbon-like conformation [1]. This contrasts with other N-substituents, such as the (1-naphthyl)ethyl group, which promotes different conformational preferences [1]. This class-level inference highlights that the precise chemical structure of the monomer is the primary determinant of the macromolecular architecture.

Peptidomimetics Conformational Analysis Foldamers

Procurement-Driven Application Scenarios for tert-Butyl 3-[(1-phenylethyl)amino]propanoate (1178906-66-5)


Solid-Phase Synthesis of Conformationally-Defined β-Peptoid Oligomers

As evidenced by its role as a monomer for N-substituted β-alanine oligomers, tert-Butyl 3-[(1-phenylethyl)amino]propanoate is ideally suited for the solid-phase synthesis of β-peptoid foldamers [1]. The tert-butyl ester provides the necessary C-terminal protection during chain elongation and can be selectively cleaved under mild acidic conditions to liberate the final carboxylic acid for further conjugation or analysis. The specific (1-phenylethyl) side chain dictates the resulting secondary structure, making this compound an essential building block for designing helical or ribbon-like peptidomimetics with unique biological or material properties.

Synthesis of β-Amino Acid-Containing Peptides via Orthogonal Protection

This compound is a key building block for incorporating a β-amino acid residue into larger peptide sequences. The tert-butyl ester protecting group offers the critical advantage of orthogonal stability [1]. In a typical Fmoc-based solid-phase peptide synthesis (SPPS) strategy, the tert-butyl ester remains intact during repetitive piperidine treatments used for Fmoc deprotection. This allows for the stepwise elongation of the peptide chain without premature cleavage of the C-terminal protecting group. The final global deprotection and cleavage from the resin is then achieved with a high concentration of TFA, which simultaneously removes the tert-butyl group, yielding the free β-amino acid-containing peptide.

Development of Lipophilic Prodrugs or Cellular Probes

The quantifiably higher lipophilicity of this tert-butyl ester compared to its corresponding free acid (estimated LogP increase of >3.7 units) [1] makes it a superior starting material for designing membrane-permeable molecules. In a research setting, the ester form can be used as a prodrug precursor, where the increased lipophilicity facilitates passive diffusion across cell membranes . Once inside the cell, endogenous esterases can hydrolyze the ester to release the active, but less membrane-permeable, free acid. This strategy is essential for studying intracellular targets or developing therapeutics with improved bioavailability.

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